4-Fluoro-6-(2,3,6-trichlorophenyl)indole
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Overview
Description
4-Fluoro-6-(2,3,6-trichlorophenyl)indole is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(2,3,6-trichlorophenyl)indole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a boron reagent, and appropriate reaction conditions . Another method involves the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(2,3,6-trichlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
4-Fluoro-6-(2,3,6-trichlorophenyl)indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(2,3,6-trichlorophenyl)indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and chlorine atoms may enhance its binding affinity and specificity . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: Shares the fluorine atom but lacks the trichlorophenyl group.
6-Chloroindole: Contains a chlorine atom but lacks the fluorine and additional chlorine atoms.
2,3,6-Trichlorophenylindole: Contains the trichlorophenyl group but lacks the fluorine atom.
Uniqueness
4-Fluoro-6-(2,3,6-trichlorophenyl)indole is unique due to the combination of fluorine and multiple chlorine atoms, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H7Cl3FN |
---|---|
Molecular Weight |
314.6 g/mol |
IUPAC Name |
4-fluoro-6-(2,3,6-trichlorophenyl)-1H-indole |
InChI |
InChI=1S/C14H7Cl3FN/c15-9-1-2-10(16)14(17)13(9)7-5-11(18)8-3-4-19-12(8)6-7/h1-6,19H |
InChI Key |
VTWKABQMEOJEBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC3=C(C=CN3)C(=C2)F)Cl)Cl |
Origin of Product |
United States |
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